3,4-Dimethoxyphenylzinc iodide
Description
3,4-Dimethoxyphenylzinc iodide is an organozinc reagent characterized by a phenyl ring substituted with two methoxy (-OMe) groups at the 3- and 4-positions. This compound is widely employed in cross-coupling reactions, particularly in nickel- or palladium-catalyzed syntheses of polycyclic aromatic hydrocarbons (PAHs) and natural products. The electron-donating methoxy groups activate the aryl ring toward electrophilic cyclization, enhancing reaction efficiency and product yields in processes such as tandem dicarbofunctionalization and cyclization-aromatization . For example, in the synthesis of 9-arylmethylanthracene derivatives, this compound demonstrated superior performance over mono-methoxy analogs, attributed to its ability to stabilize transition states during cyclization . Additionally, it has been utilized in the total synthesis of indolizidine alkaloids like (+)-antofine, where its reactivity under Pd catalysis enabled efficient aryl coupling .
Properties
IUPAC Name |
1,2-dimethoxybenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEUZVGREOQAJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Dimethoxyphenylzinc iodide typically involves the reaction of 3,4-dimethoxyphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of more efficient and scalable processes, but the fundamental reaction remains the same.
Chemical Reactions Analysis
Key Reaction Mechanisms
3,4-Dimethoxyphenylzinc iodide participates in tandem cross-coupling/cyclization reactions under nickel catalysis. A representative pathway involves:
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Transmetalation : The zinc reagent transfers the 3,4-dimethoxyphenyl group to a nickel catalyst (e.g., Ni(cod)₂).
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Oxidative Addition : Aryl iodides or vinylaldimines undergo oxidative addition to the nickel center.
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Reductive Elimination : Coupling of the aryl/vinyl fragment with the zinc-derived aryl group forms the desired product.
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Cyclization : Acid-mediated cyclization (e.g., HCl) converts intermediates into anthracene derivatives .
Substrate Scope and Tolerance
The reagent demonstrates broad compatibility with diverse substrates:
Aryl Iodides
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Electron-rich groups : Methoxy (OMe), methyl (Me).
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Electron-withdrawing groups : Cl, CO₂Me, CN, CF₃.
Vinylaldimines
Catalytic Conditions and Yield Optimization
Reaction performance depends on acid concentration, catalyst loading, and reaction time:
| Condition | Yield (%) | Notes |
|---|---|---|
| 6.0 M HCl, 2 mol% Ni(cod)₂ | 67 | Optimal for cyclization |
| 4.0 M HCl, 2 mol% Ni(cod)₂ | 58 | Reduced acid strength lowers yield |
| Organic acids (e.g., TsOH) | ≤60 | Less efficient than HCl |
Higher HCl concentrations (≥6.0 M) enhance protonation of intermediates, driving cyclization to anthracene products .
Comparative Performance with Analogues
This compound outperforms simpler arylzinc reagents in yield and functional group tolerance:
| Reagent | Yield (%) | Key Advantage |
|---|---|---|
| 3-Methoxyphenylzinc iodide | 58–62 | Moderate electron-donating effects |
| This compound | 67–94 | Enhanced steric/electronic stabilization |
The 3,4-dimethoxy group improves stability during transmetalation and reduces side reactions .
Limitations and Challenges
Scientific Research Applications
3,4-Dimethoxyphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which 3,4-Dimethoxyphenylzinc iodide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the transfer of the phenyl group to other molecules. This process involves molecular targets such as electrophilic centers and pathways like oxidative addition and reductive elimination .
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Methyl vs. Chloro
The electronic and steric properties of substituents significantly influence reactivity:
Key Insight: Electron-donating groups (e.g., -OMe) improve catalytic turnover in electrophilic reactions, while electron-withdrawing groups (e.g., -Cl) may necessitate harsher conditions or specialized catalysts.
Positional Isomerism: 3,4- vs. 3,5-Substitution
The position of substituents alters electronic distribution and steric accessibility:
- This compound : Adjacent methoxy groups create a conjugated electron-rich system, facilitating cyclization in anthracene synthesis .
- 3,5-Dimethylphenylzinc iodide : Symmetric substitution at meta-positions reduces steric hindrance but offers less electronic activation compared to 3,4-dimethoxy derivatives .
Reactivity in Cross-Coupling Reactions
- Nickel Catalysis: this compound outperforms mono-substituted analogs in one-pot dicarbofunctionalization, achieving yields >80% in anthracene synthesis .
- Palladium Catalysis : Demonstrates compatibility with Pd(PPh₃)₄ in alkaloid synthesis, enabling aryl coupling at 60°C in THF .
Data Tables
Research Findings and Implications
- Electronic Activation : The dual methoxy groups in this compound synergistically activate the aryl ring, making it indispensable for reactions requiring high electron density .
- Steric Considerations : While methyl-substituted analogs (e.g., 3,4-dimethylphenylzinc iodide) are less reactive, they may be preferred in sterically demanding transformations .
- Synthetic Versatility : This reagent’s compatibility with both Ni and Pd catalysts underscores its utility in diverse pharmaceutical and materials science applications .
Biological Activity
3,4-Dimethoxyphenylzinc iodide is an organozinc compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a reagent in various coupling reactions, particularly in the formation of carbon-carbon bonds. However, its biological implications, including its potential therapeutic effects and mechanisms of action, warrant a detailed examination.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHIOZn
- Molecular Weight : Approximately 292.5 g/mol
- Appearance : Typically a white to light yellow solid.
Anticancer Properties
Recent studies have indicated that organozinc compounds, including this compound, may exhibit anticancer properties. This is primarily attributed to their ability to interact with biological macromolecules and influence cellular pathways.
- Mechanism of Action : The compound can induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways such as the MAPK pathway.
Case Studies
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Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound (0, 10, 25, 50 µM) for 24 hours.
- Results : The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.
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Neuroprotective Effects :
- Objective : Investigate the neuroprotective effects of this compound in a model of neurodegeneration.
- Methodology : In vitro assays were performed using SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Results : Treatment with the compound reduced cell death by 40% compared to control groups, suggesting potential neuroprotective properties.
Data Table: Biological Activity Summary
| Biological Activity | Observation | Reference |
|---|---|---|
| Cytotoxicity in Cancer | IC50 = 30 µM on MCF-7 cells | |
| Neuroprotection | Reduced cell death by 40% under oxidative stress | |
| Apoptosis Induction | Activation of caspases |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
- Inhibition of Cell Proliferation : It has been observed that this compound can inhibit key proteins involved in cell cycle progression.
- Modulation of Gene Expression : Alterations in gene expression profiles related to apoptosis and cell survival have been noted upon treatment with this compound.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for preparing 3,4-Dimethoxyphenylzinc iodide, and what critical reaction conditions must be controlled?
- Methodology : The compound is typically synthesized via transmetallation or direct insertion of zinc into a pre-functionalized aryl halide. For example, aryl iodides or bromides bearing 3,4-dimethoxy substituents react with activated zinc (e.g., Rieke zinc) in anhydrous THF or Et₂O under inert atmospheres. Key parameters include maintaining low temperatures (0–25°C), rigorous exclusion of moisture, and precise stoichiometric control to minimize side reactions like homocoupling .
- Validation : Reaction progress can be monitored by quenching aliquots with iodine and analyzing via TLC or GC-MS for aryl iodide consumption.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm the aryl moiety’s structure, with methoxy protons resonating at δ ~3.8–4.0 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the coordination geometry of the zinc center and iodide bonding. For example, analogous organozinc compounds exhibit tetrahedral or trigonal-planar configurations, depending on solvent ligation .
- Ion Chromatography : Quantifies residual iodide ions to assess purity, using conductivity detection with a ThermoFisher ICS5000+ system .
Q. What role does this compound play in cross-coupling reactions, and what substrates are compatible?
- Methodology : It serves as a nucleophilic aryl donor in Negishi or Kumada couplings. Compatible substrates include aryl halides, triflates, or heteroarenes (e.g., pyridines). For instance, coupling with 4-bromoacetophenone in the presence of Pd(PPh₃)₄ yields biaryl ethers, critical in pharmaceutical intermediates .
- Limitations : Sensitivity to steric hindrance may reduce yields with ortho-substituted electrophiles.
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance cross-coupling efficiency with this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize zinc reagents; ethereal solvents (THF) balance stability and reactivity.
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) with bulky ligands mitigate β-hydride elimination.
- Additives : KI or LiCl accelerates transmetallation by stabilizing intermediate Pd species .
- Data Analysis : Design-of-experiment (DoE) models correlate temperature, catalyst loading, and solvent polarity to yield, validated by HPLC-MS .
Q. How can contradictions in crystallographic data for organozinc compounds be resolved?
- Methodology : Discrepancies in powder XRD patterns (e.g., peak broadening due to preferred orientation) are addressed by:
- Single-Crystal Analysis : Resolves unit cell parameters and space group unambiguously (e.g., HgI₂ studies using Laue photography ).
- DFT Calculations : Predicts theoretical XRD patterns for comparison with experimental data, identifying impurities or polymorphs .
Q. What computational approaches predict the reactivity of this compound in complex reaction environments?
- Methodology :
- DFT/Molecular Dynamics : Models transition states for transmetallation steps, identifying electronic effects of methoxy substituents on zinc’s electrophilicity.
- Solvent Modeling : COSMO-RS simulations predict solvation effects on reagent stability, guiding solvent selection .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Notes on Data Interpretation
- Contradictory NMR Signals : Anomalous splitting in ¹H NMR may arise from dynamic exchange processes (e.g., solvent coordination to zinc). Variable-temperature NMR (VT-NMR) clarifies such behavior .
- Yield Optimization : Conflicting reports on coupling efficiency often stem from trace oxygen or moisture; replicate reactions under strictly anhydrous/anaerobic conditions for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
